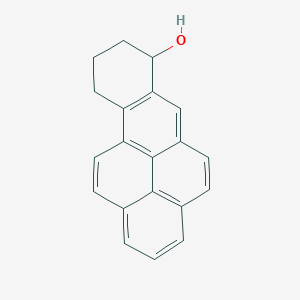

7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene

Beschreibung

Significance of Benzo[a]pyrene (B130552) as a Prototypic Carcinogen and Environmental Pollutant

Benzo[a]pyrene (B[a]P) is one of the most extensively studied PAHs and is considered a prototypic carcinogen. nih.govnih.gov It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. nih.govresearchgate.net The primary sources of B[a]P exposure for the general population include tobacco smoke, polluted air, and certain foods, particularly those that are grilled or charred. nih.govwikipedia.orghealth.state.mn.us

The carcinogenicity of B[a]P has been demonstrated in numerous animal studies, where it has been shown to induce tumors at various sites, including the skin, lung, and digestive tract. nih.govepa.govnih.gov In humans, occupational exposure to mixtures containing B[a]P, such as coal tar and soot, has been linked to an increased risk of cancer. delaware.govepa.gov The mechanism of B[a]P's carcinogenicity involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer. nih.govmedchemexpress.com

Identification of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol as a Metabolically Relevant Benzo[a]pyrene Derivative

The toxicity of benzo[a]pyrene is not inherent to the parent compound itself but arises from its metabolic conversion within the body. nih.gov This process, primarily carried out by cytochrome P450 enzymes, transforms B[a]P into several metabolites. nih.govosti.gov One of the key metabolic pathways involves the formation of epoxides, which are then hydrolyzed to dihydrodiols. osti.govresearchgate.net

Specifically, benzo[a]pyrene is metabolized to benzo[a]pyrene-7,8-epoxide, which is then converted by epoxide hydrolase to (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, also known as benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-diol). researchgate.net This B[a]P-7,8-diol is a critical precursor to the ultimate carcinogenic metabolite. Further oxidation of B[a]P-7,8-diol at the 9,10-position forms the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govresearchgate.net

The hydrolysis of these diol epoxides leads to the formation of various tetrahydrotetrols, including 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BaPT). nih.gov The formation of these tetrols, such as r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (trans, anti-BaPT), serves as a biomarker for the metabolic activation of B[a]P to its ultimate carcinogenic form. nih.govnih.gov The compound 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is an intermediate in this metabolic cascade, representing a step in the detoxification or further activation of benzo[a]pyrene. Studies have investigated the metabolism of B[a]P and its derivatives, including the diols and epoxides, in various tissues like the liver and lung to understand their role in carcinogenesis. nih.gov

Research Imperatives for Understanding its Biological and Toxicological Relevance

Understanding the metabolic fate of benzo[a]pyrene and its derivatives is crucial for assessing human cancer risk. delaware.govnih.gov The formation of metabolites like 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol and the subsequent tetrols provides a direct link between exposure to B[a]P and the generation of its ultimate carcinogenic species. nih.gov

Key research imperatives include:

Developing sensitive biomarkers: The measurement of B[a]P metabolites, such as urinary 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, can serve as a valuable tool for assessing an individual's exposure to carcinogenic PAHs and their capacity for metabolic activation. nih.govnih.gov

Investigating species-specific metabolism: Studies have shown differences in the metabolic rates of B[a]P and its metabolites across different species, which is important for extrapolating animal data to human risk assessment. osti.gov

Elucidating the complete metabolic pathway: A thorough understanding of all the enzymes and pathways involved in the activation and detoxification of B[a]P is necessary to predict individual susceptibility to its carcinogenic effects. ca.gov

Continued research into the biological and toxicological relevance of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol and other B[a]P metabolites is essential for refining risk assessments and developing strategies to mitigate the health impacts of PAH exposure. delaware.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7,8,9,10-tetrahydrobenzo[a]pyren-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,18,21H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUQFYXBPGXTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259958 | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-55-5 | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Biotransformation Pathways of 7,8,9,10 Tetrahydrobenzo a Pyren 7 Ol

Enzymatic Activation to Electrophilic Intermediates

The initial phase of biotransformation for 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol often involves its enzymatic activation into electrophilic intermediates. These highly reactive molecules can readily form covalent bonds with nucleophilic sites on cellular macromolecules such as DNA, which is a key event in the initiation of carcinogenesis. nih.gov

The liver is a primary site for the metabolism of foreign compounds, and its cytosolic fraction contains a variety of enzymes capable of activating 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. Studies have demonstrated that in the presence of rodent hepatic cytosols, this compound can covalently bind to DNA, indicating its conversion to a reactive electrophile. nih.gov This activation is a crucial step that can lead to mutagenicity. nih.gov

A key pathway in the activation of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol is sulfonation, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.gov This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. The resulting sulfuric acid ester metabolite is a highly electrophilic species. nih.gov This increased reactivity is due to the sulfonate group being an excellent leaving group, facilitating the formation of a carbocation that can readily react with cellular nucleophiles like DNA. nih.gov

Research has identified several specific human sulfotransferase isoforms that are involved in the metabolic activation of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. researchgate.net Investigations using bacterial strains expressing individual human SULTs have shown that SULT1A1, SULT1A2, SULT1E1, SULT2A1, and SULT1B1 are all capable of mediating this transformation. researchgate.net However, not all SULTs are equally effective; for instance, both enantiomers of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol remained non-mutagenic in strains expressing SULT1A3, 1C1, 1C2, or 2B1b. researchgate.net

| Human Sulfotransferase (SULT) Isoform | Role in Activation of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol |

| SULT1A1 | Mediates sulfonation leading to mutagenicity. researchgate.net |

| SULT1A2 | Involved in the sulfonation and activation process. researchgate.net |

| SULT1E1 | Contributes to the metabolic activation through sulfonation. researchgate.net |

| SULT2A1 | Plays a role in the sulfotransferase-mediated activation. researchgate.net |

| SULT1B1 | Participates in the sulfonation of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. researchgate.net |

The sulfonation of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol exhibits enantioselectivity, meaning the SULT enzymes show a preference for one enantiomer over the other. Studies have revealed that while (R)-7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene appears to be the preferred substrate for several human SULTs, the resulting (S)-sulfate ester exhibits stronger mutagenic activity. researchgate.net Specifically, the (S)-enantiomer demonstrated greater mutagenicity than the (R)-enantiomer in the presence of SULT1A1, SULT1A2, SULT1E1, and SULT2A1. researchgate.net Conversely, SULT1B1 showed a reverse enantio-selectivity. researchgate.net

| SULT Isoform | Preferred Substrate Enantiomer | More Mutagenic Sulfate Ester |

| SULT1A1 | (R)-enantiomer researchgate.net | (S)-enantiomer researchgate.net |

| SULT1A2 | (R)-enantiomer researchgate.net | (S)-enantiomer researchgate.net |

| SULT1E1 | (R)-enantiomer researchgate.net | (S)-enantiomer researchgate.net |

| SULT2A1 | (R)-enantiomer researchgate.net | (S)-enantiomer researchgate.net |

| SULT1B1 | Not specified, reverse enantio-selectivity researchgate.net | (R)-enantiomer researchgate.net |

Sulfotransferase-Mediated Activation (Sulfonation)

Subsequent Metabolic Transformations of Activated Species

Following the initial activation by sulfonation, the resulting electrophilic sulfate ester of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can undergo further metabolic transformations. These subsequent reactions can influence the ultimate biological activity and fate of the compound.

An interesting phenomenon observed during the metabolism of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol is chiral inversion, which is also mediated by sulfotransferases. researchgate.net When a single enantiomer of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol is incubated with cytosolic preparations containing certain SULTs, the formation of the opposite enantiomer can occur. researchgate.net This process is believed to proceed through an S\N1 reaction mechanism where the benzylic sulfate reacts with water via an achiral carbocation intermediate, leading to the regeneration of the alcohol in a racemic form. researchgate.net All tested SULTs (SULT1A1, 1A2, 1E1, 1B1, and 2A1) demonstrated a greater degree of (R) to (S) inversion than (S) to (R) inversion, further supporting the preference for the (R)-enantiomer as the initial substrate. researchgate.net Another observed metabolic reaction is dehydration, leading to the formation of 9,10-dihydrobenzo[a]pyrene. researchgate.net

Dehydration Reactions Yielding Other Metabolites

The metabolic biotransformation of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol can potentially involve dehydration reactions, a common biochemical process for alcohols. This pathway would entail the removal of a water molecule from the substrate, leading to the formation of an unsaturated product. However, specific research detailing the enzymatic or spontaneous dehydration of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol to yield other metabolites is not extensively documented in the reviewed scientific literature.

In principle, the dehydration of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol would result in the formation of a double bond within the tetrahydrobenzo ring system. The position of this new double bond would depend on the specific hydrogen atom that is eliminated along with the hydroxyl group from the C7 position. Possible products of such a dehydration reaction could include various isomers of Tetrahydrobenzo[a]pyrene.

While direct evidence for this specific metabolic route is limited, the chemical principle of alcohol dehydration is a well-established reaction in organic chemistry. Such reactions can be catalyzed by acids or enzymes in a biological system. Given the complex metabolic pathways of polycyclic aromatic hydrocarbons, it is plausible that dehydration of alcohol metabolites like 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol could occur as a minor or yet-to-be-fully-characterized biotransformation step.

Further research is required to elucidate the specific enzymes that might catalyze this reaction and to identify and quantify the resulting metabolites in various biological systems. The table below lists the potential, though not yet experimentally confirmed, products of such a dehydration reaction.

Interactive Data Table: Potential Dehydration Products of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol

| Product Name | Chemical Formula | Notes |

| 8,9,10,11-Tetrahydrobenzo[a]pyrene | C20H16 | A potential isomer formed via dehydration. |

| 7,8,9,12-Tetrahydrobenzo[a]pyrene | C20H16 | A potential isomer formed via dehydration. |

Molecular Mechanisms of Genotoxicity and Carcinogenesis Induced by 7,8,9,10 Tetrahydrobenzo a Pyren 7 Ol and Its Metabolites

Formation of Covalent DNA Adducts

Metabolic activation is a prerequisite for the covalent binding of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol to DNA. This activation is mediated by sulfotransferase enzymes, which convert the hydroxyl group into a highly reactive sulfuric acid ester.

The secondary alcohol, 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol, undergoes metabolic activation through sulfonation at its benzylic position. nih.gov This enzymatic reaction is catalyzed by cytosolic sulfotransferases (SULTs) and requires the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). The process involves the transfer of a sulfonate group (SO₃⁻) to the 7-hydroxyl group, forming a sulfuric acid ester. nih.gov

This ester is an unstable and highly electrophilic metabolite. nih.gov The sulfate group is an excellent leaving group, facilitating its departure and the formation of a resonance-stabilized benzylic carbocation. researchgate.net This carbocation is a potent electrophile that can readily attack nucleophilic sites on DNA bases, leading to the formation of stable, covalent DNA adducts. nih.gov Research has confirmed that 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol, in the presence of rodent hepatic cytosols and PAPS, covalently binds to DNA. nih.gov This bioactivation pathway is a recognized mechanism for the genotoxicity of several polycyclic aromatic hydrocarbons (PAHs) that can form benzylic alcohols. nih.gov

The formation of covalent adducts between the reactive sulfuric acid ester of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol and DNA constitutes a primary form of DNA damage. These bulky chemical additions to the DNA structure can distort the helical conformation, creating lesions that interfere with critical cellular processes like DNA replication and transcription. If these lesions are not efficiently removed by cellular DNA repair mechanisms, they can lead to the fixation of mutations during DNA synthesis, a crucial step in the initiation of carcinogenesis.

Contributions to Carcinogenic Processes

Role as an Intermediate in Benzo[a]pyrene-Induced Carcinogenesis

Benzo[a]pyrene (B130552), a ubiquitous environmental pollutant, is not carcinogenic in its native form but requires metabolic activation to exert its genotoxic effects. This process involves a series of enzymatic reactions that convert the inert parent compound into highly reactive electrophiles capable of binding to DNA. The formation of 7,8,9,10-tetrahydrobenzo[a]pyrene derivatives is a key step in this activation pathway.

The metabolic activation of BaP is initiated by the cytochrome P450 monooxygenase system, particularly CYP1A1 and CYP1B1. These enzymes catalyze the epoxidation of the 7,8-double bond of BaP to form BaP-7,8-epoxide. Subsequently, epoxide hydrolase hydrates this epoxide to yield trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-diol). This dihydrodiol is the immediate precursor to the ultimate carcinogenic metabolite.

Further oxidation of BaP-7,8-diol by cytochrome P450 enzymes at the 9,10-position results in the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). There are two main stereoisomers of BPDE: the anti-diol epoxide and the syn-diol epoxide. The (+)-anti-BPDE isomer is widely considered to be the ultimate carcinogenic metabolite of BaP. This multi-step enzymatic conversion is a classic example of metabolic activation, where the organism's own metabolic processes transform a xenobiotic into a potent carcinogen.

The table below summarizes the key enzymatic steps in the metabolic activation of Benzo[a]pyrene.

| Step | Precursor | Enzyme(s) | Product | Significance |

| 1 | Benzo[a]pyrene (BaP) | Cytochrome P450 (CYP1A1, CYP1B1) | Benzo[a]pyrene-7,8-epoxide | Initial activation step |

| 2 | Benzo[a]pyrene-7,8-epoxide | Epoxide Hydrolase | trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-diol) | Formation of the proximate carcinogen |

| 3 | trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | Cytochrome P450 (CYP1A1, CYP1B1) | Benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE) | Formation of the ultimate carcinogen |

Comparison of Carcinogenic Activity with Structurally Related Tetrahydrobenzo[a]pyrene Derivatives

The carcinogenicity of benzo[a]pyrene is intrinsically linked to the stereochemistry of its diol epoxide metabolites. The spatial arrangement of the hydroxyl and epoxide groups in the tetrahydrobenzo[a]pyrene ring system significantly influences their reactivity towards DNA and, consequently, their carcinogenic potency.

Studies have shown that the (+)-anti-BPDE enantiomer is the most tumorigenic of the four possible stereoisomers ( (+)-anti, (-)-anti, (+)-syn, and (-)-syn). Its high carcinogenic activity is attributed to its ability to form stable adducts with DNA, primarily at the N2 position of guanine. The conformation of the (+)-anti-BPDE-DNA adduct is such that it is poorly recognized by cellular DNA repair mechanisms, leading to a higher probability of mutations during DNA replication.

In contrast, the syn-isomers of BPDE are generally less carcinogenic. This is partly due to their different stereochemistry, which affects their ability to intercalate into the DNA helix and form stable covalent bonds with DNA bases.

Furthermore, modifications to the core structure of tetrahydrobenzo[a]pyrene can also alter carcinogenic activity. For example, the introduction of a methyl group in the "bay region" of the molecule, as in 11-methylbenzo[a]pyrene, can enhance its tumorigenicity compared to the parent compound. This is thought to be due to the altered electronic properties and steric hindrance of the resulting diol epoxide, which can influence its reactivity and the types of DNA adducts formed.

The following table provides a comparative overview of the carcinogenic potential of different tetrahydrobenzo[a]pyrene derivatives.

| Compound | Key Structural Feature | Relative Carcinogenic Activity |

| (+)-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide | anti-conformation of diol and epoxide | High |

| (-)-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide | anti-conformation of diol and epoxide | Moderate |

| (+)-syn-Benzo[a]pyrene-7,8-diol-9,10-epoxide | syn-conformation of diol and epoxide | Low |

| (-)-syn-Benzo[a]pyrene-7,8-diol-9,10-epoxide | syn-conformation of diol and epoxide | Low |

| 11-methyl-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide | Methyl group in the bay region | Potentially higher than non-methylated counterpart |

Molecular Level Interactions and Potential Pathways of Cellular Transformation

The ultimate carcinogenic metabolite of benzo[a]pyrene, (+)-anti-BPDE, initiates cellular transformation primarily through its covalent binding to DNA, forming DNA adducts. This interaction is a critical event in chemical carcinogenesis.

The electrophilic epoxide ring of BPDE reacts with nucleophilic sites on DNA bases. The primary target for adduction is the exocyclic amino group (N2) of guanine. The formation of the major adduct, (+)-trans-anti-BPDE-N2-dG, causes a significant distortion of the DNA double helix. This structural alteration can interfere with normal DNA replication and transcription processes.

If the BPDE-DNA adduct is not repaired by the cell's nucleotide excision repair (NER) machinery, it can lead to misincorporation of nucleotides during DNA synthesis. A characteristic mutational signature of BPDE is the induction of G-to-T transversions. These mutations can occur in critical genes that regulate cell growth and division, such as the TP53 tumor suppressor gene. Inactivation of tumor suppressor genes or activation of proto-oncogenes through these mutations can disrupt the normal cell cycle and lead to uncontrolled cell proliferation, a hallmark of cancer.

In addition to direct DNA adduction, the metabolism of benzo[a]pyrene can also contribute to carcinogenesis through the generation of reactive oxygen species (ROS). The enzymatic reactions involved in BaP metabolism can produce superoxide anions and other ROS, leading to oxidative stress. Oxidative stress can cause damage to cellular components, including DNA, lipids, and proteins. Oxidative DNA damage, such as the formation of 8-oxoguanine, can also lead to mutations if not properly repaired.

The pathways to cellular transformation initiated by 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol and its metabolites are thus multifaceted, involving both direct genotoxic effects through DNA adduct formation and indirect damage through oxidative stress.

Analytical Methodologies for the Detection and Characterization of 7,8,9,10 Tetrahydrobenzo a Pyren 7 Ol and Its Biologically Active Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol and its metabolites, providing the necessary separation from complex sample matrices prior to detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for PAH Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used and powerful tool for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, including those of benzo[a]pyrene (B130552). nih.govhplc.eufda.gov This method takes advantage of the native fluorescence of many PAH metabolites, offering high sensitivity and selectivity. hplc.eu

The separation of PAH metabolites is typically achieved on a C18 reversed-phase column. researchgate.netsigmaaldrich.comkoreascience.or.kr Gradient elution, often using a mobile phase consisting of acetonitrile (B52724) and water, allows for the effective separation of a wide range of metabolites with varying polarities. fda.govresearchgate.net The fluorescence detector can be programmed to switch excitation and emission wavelengths during the chromatographic run to optimize the detection of specific compounds as they elute from the column. hplc.eu For instance, different wavelength pairs can be used for the detection of various benzo[a]pyrene metabolites. hplc.eu

The sensitivity of HPLC-FLD makes it suitable for detecting low levels of metabolites in biological samples such as urine and plasma. researchgate.netkoreascience.or.krpsu.edu The detection limits for some PAH metabolites can be in the range of 0.01-0.1 ng/mL in urine and 0.1-0.4 ng/mL in plasma. researchgate.netkoreascience.or.kr This technique has been successfully applied to quantify benzo[a]pyrene-DNA adducts in human samples, with the ability to measure as few as 0.25 adducts per 10^8 nucleotides when analyzing 100 µg of DNA. psu.edu

Key Research Findings:

Enhanced Sensitivity: The fluorescence of mononucleoside adducts derived from the binding of anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) to deoxyadenosine (B7792050) is significantly stronger than that of adducts with deoxyguanosine, allowing for the quantification of low-yield adducts. nih.gov

Method Validation: HPLC-FLD methods have been validated for the analysis of PAHs in various matrices, including olive oil, demonstrating good linearity, recovery rates, and low limits of detection and quantification. sigmaaldrich.com

Application in Biomonitoring: The method has been used to measure benzo[a]pyrene metabolites in the urine of individuals exposed to PAHs, such as smokers and steel workers, providing a means to assess exposure and metabolic activation. nih.govnih.gov

| Parameter | Typical Conditions | Reference(s) |

| Column | C18 reversed-phase (e.g., 4.6 mm I.D. x 100 mm length, 5 µm particle size) | researchgate.netkoreascience.or.kr |

| Mobile Phase | Gradient of acetonitrile and water | fda.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | fda.govresearchgate.net |

| Detection | Fluorescence Detector (FLD) with programmed wavelength switching | hplc.eu |

| Excitation/Emission (Benzo[a]pyrene) | Example: 260 nm / 350, 440, 500 nm | hplc.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Traces

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol and its metabolites in both environmental and biological samples. nih.govnih.govnih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Prior to GC-MS analysis, samples often require extensive preparation, including extraction, cleanup, and derivatization. nih.govnih.gov For instance, urinary metabolites may be treated with β-glucuronidase and sulfatase to release the free compounds, followed by solid-phase extraction (SPE) for enrichment. nih.gov Derivatization, such as methylation or silylation, is often employed to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis. nih.govnih.gov

GC-MS analysis is typically performed using a capillary column, which provides excellent resolution of complex mixtures. shimadzu.com The mass spectrometer can be operated in either full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites, which offers higher sensitivity. nih.govhebe.hr

Key Research Findings:

High Sensitivity: GC-MS methods have been developed to detect benzo[a]pyrene and other PAHs in human tissues at the nanogram per gram level, with method quantitation limits as low as 0.01-0.02 ng/g for benzo[a]pyrene. nih.gov

Biomarker of Exposure: A sensitive GC-MS method has been established for the quantification of r-7,t-8,9,c-10-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (trans-anti-BaP-tetraol), a major hydrolysis product of the ultimate carcinogen of benzo[a]pyrene, in human urine. nih.gov This method has been used to demonstrate significantly higher levels of this biomarker in individuals exposed to coal tar, steel workers, and smokers. nih.gov

Metabolite Profiling: GC-MS has been used to identify and characterize various benzo[a]pyrene metabolites, including dihydrodiols, phenols, and tetraols, in human cervical mucus. nih.gov

| Parameter | Typical Conditions | Reference(s) |

| Column | Capillary column (e.g., Rtx-35, 30 m x 0.32 mm I.D., 0.25 µm df) | shimadzu.com |

| Carrier Gas | Helium | shimadzu.com |

| Injection Mode | Splitless | shimadzu.com |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) | nih.govnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.govhebe.hr |

Mass Spectrometry-Based Characterization

Mass spectrometry plays a pivotal role in the definitive characterization of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol metabolites and their adducts with biological macromolecules.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Adducted Nucleotides

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful technique for the analysis of DNA adducts, including those formed from the metabolites of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol. researchgate.netnih.gov This method combines the high-resolution separation capabilities of capillary electrophoresis with the structural information provided by mass spectrometry.

In CE-MS, charged molecules, such as nucleotide adducts, are separated in a capillary filled with an electrolyte solution under the influence of an electric field. nih.gov The separated analytes are then introduced into the mass spectrometer for detection and characterization. Negative ion electrospray ionization (ESI) is often used as the interface between the CE and the MS, as nucleotide adducts are typically negatively charged. nih.gov

A key advantage of CE-MS is its ability to analyze small sample volumes and its high separation efficiency. Sample stacking techniques can be employed to enhance the concentration detection limit, allowing for the analysis of low-abundance adducts. nih.gov

Key Research Findings:

Detection of Multiple Adducts: CE-ESI-MS has been used to detect and identify three different adducts formed from the reaction of benzo[a]pyrene diol epoxide (BPDE) with calf thymus DNA after enzymatic hydrolysis. researchgate.netnih.gov

Structural Elucidation: By using collision-activated decomposition (CAD) experiments in tandem MS (MS/MS), the sites of adduction on the nucleobases can be determined. For example, the absence of the loss of NH3 from the nucleobase in CAD spectra indicates an alkylated exocyclic NH2 position. nih.gov

High Sensitivity: The use of selective reaction monitoring (SRM) in CE-MS can achieve detection limits in the low picogram range for BPDE-DNA adducts. nih.gov

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for DNA Adducts

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol metabolites. aacrjournals.orgnih.gov This technique has become a gold standard for adduct analysis due to its ability to provide structural information and precise quantification.

The method involves the enzymatic digestion of DNA to nucleosides, followed by separation of the adducted nucleosides from the unmodified ones using HPLC. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer via an electrospray ionization source. In the tandem mass spectrometer, the precursor ion corresponding to the adducted nucleoside is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. nih.govresearchgate.net

The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.govresearchgate.net

Key Research Findings:

Quantification of Adducts: An HPLC-ES-MS/MS method was developed and validated for the quantification of the major DNA adduct of BPDE, 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-BPDE). nih.gov

Application in Human Samples: This technique has been used to analyze human lung DNA for the presence of dG-BPDE, with a limit of detection of 0.3 adducts per 10^8 nucleotides using 100 µg of DNA. nih.gov

Stereoisomer Separation: HPLC-MS/MS has been used to separate and characterize the four stereoisomers of anti-BPDE-N2-dG adducts. researchgate.net

| Technique | Separation Principle | Ionization | Key Advantages | Reference(s) |

| CE-MS | Electrophoretic mobility in a capillary | Electrospray Ionization (ESI) | High separation efficiency, small sample volume, suitable for charged analytes | researchgate.netnih.gov |

| HPLC-ESI-MS/MS | Partitioning between stationary and mobile phases | Electrospray Ionization (ESI) | High sensitivity and specificity, provides structural information, robust for quantification | aacrjournals.orgnih.gov |

Immunological and Fluorescence-Based Assays

In addition to chromatographic and mass spectrometric methods, immunological and fluorescence-based assays offer alternative approaches for the detection of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol and its metabolites.

Immunological assays, such as enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize and bind to benzo[a]pyrene-DNA adducts. nih.gov The presence of these adducts can induce an immune response, leading to the production of antibodies that can be detected in serum. nih.gov These assays can be a valuable tool for screening large numbers of samples and for assessing human exposure.

Fluorescence-based assays take advantage of the intrinsic fluorescence of benzo[a]pyrene and its metabolites. nih.gov Synchronous fluorescence spectrometry and fixed fluorescence detection are relatively simple methods that can be used to measure total PAH metabolite levels in biological samples like fish bile. nih.gov More sophisticated techniques, such as room-temperature fluorescence excitation-emission matrices (RTF-EEMs), can be used to differentiate between co-eluting PAHs in HPLC fractions without the need for further chromatographic separation. mdpi.com A rapid fluorescence immunoassay has also been developed for the detection of benzo[a]pyrene in cigarette smoke, which utilizes a dual-functional antibody-DNA conjugate for signal amplification. rsc.org

Key Research Findings:

Antibody Detection: Serum levels of antibodies against BPDE-DNA adducts have been measured in individuals dermally exposed to PAHs. nih.gov

Direct Detection in Complex Matrices: Fluorescence spectroscopy has been used for the rapid detection of benzo[a]pyrene in extra virgin olive oil without the need for sample pretreatment. nih.gov

Conformational Studies: Fluorescence and electric linear dichroism techniques have been employed to investigate the conformation of covalent adducts formed between BPDE and DNA, identifying different binding sites. nyu.edu

Fiber-Optic Antibody-Based Fluoroimmunosensors for DNA Adducts

Fiber-optic antibody-based fluoroimmunosensors (FIS) represent a powerful analytical tool that merges the high specificity of immunological reactions with the sensitivity of laser-induced fluorescence and the adaptability of fiber-optic technology. nih.govpsu.edu This methodology is particularly useful for measuring DNA adducts of benzo[a]pyrene (BP). nih.gov The technique involves the use of antibodies that specifically recognize the target molecule. psu.eduiaea.org

In a typical application, the DNA is first subjected to mild acid hydrolysis to release benzo[a]pyrene tetrol (BPT) from the BPDE-DNA adducts. psu.edu The released BPT, which is highly fluorescent, can then be detected and quantified by the fluoroimmunosensor. psu.edu This conversion is essential because it allows for the determination of the extent of DNA adduct formation, which serves as an indicator of an individual's exposure to the parent compound, benzo[a]pyrene. psu.edu

The sensitivity of these sensors is a key advantage. An early version of the FIS demonstrated a limit of detection for BPT of approximately 14 attomoles (14 x 10⁻¹⁸ mol). nih.gov This level of sensitivity was sufficient to measure adducts in human placenta samples at a frequency of one molecule per 10⁷ base pairs. nih.gov Further advancements, particularly the development of submicron-sized optical fibers, have enhanced the technology. duke.edu A submicron antibody-based fiber biosensor has been developed with an even more remarkable absolute detection limit of approximately 300 zeptomoles (300 x 10⁻²¹ moles) for BPT. duke.edu These submicron sensors hold potential for measurements within subcellular environments. duke.edu

| Sensor Type | Target Analyte | Limit of Detection | Reference |

| Fiber-Optic Fluoroimmunosensor (FIS) | Benzo[a]pyrene Tetrol (BPT) | ~14 amol (14 x 10⁻¹⁸ mol) | nih.gov |

| Submicron Fiber Biosensor | Benzo[a]pyrene Tetrol (BPT) | ~300 zeptomoles (300 x 10⁻²¹ mol) | duke.edu |

Laser-Induced Fluorescence for Adduct Quantification

Laser-Induced Fluorescence (LIF) is a highly selective and sensitive spectroscopic method used for the study and quantification of DNA adducts. nih.govnih.gov This technique, often coupled with High-Performance Liquid Chromatography (HPLC), allows for the separation and precise measurement of specific adducts. nih.gov

One application of HPLC-LIF is the quantification of adducts formed between human serum albumin (HSA) and specific enantiomers of benzo[a]pyrene diol epoxide (BPDE). nih.gov For instance, the stable adduct formed between (7S,8R,9R,10S)-BPDE and histidine-146 of HSA has been quantified in samples from healthy individuals. nih.gov In a study of 63 healthy males, these adducts were detectable in 95% of the samples. nih.gov The adduct levels ranged from below the detection limit (<0.04 fmol/mg HSA) to 0.77 fmol/mg HSA, with a mean level of 0.22 fmol/mg HSA and a median of 0.16 fmol/mg HSA. nih.gov

Furthermore, laser-excited fluorescence spectroscopy at cryogenic temperatures (77 K), combined with techniques like fluorescence line narrowing, provides a high-resolution approach to distinguish between different types of DNA adducts. nih.gov This methodology has been used to identify and classify adducts derived from the enantiomers of trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. nih.gov It can differentiate between adducts based on their location within the DNA structure, classifying them as either type I (interior) or type II (exterior). nih.gov The high-resolution fluorescence excitation spectra obtained can also help characterize the strength of the interaction between the fluorescent chromophore of the adduct and the DNA bases. nih.gov

| Parameter | Value | Reference |

| Detection Rate in Study Population | 95% (60 of 63 samples) | nih.gov |

| Range of Adduct Levels | <0.04 to 0.77 fmol/mg HSA | nih.gov |

| Mean Adduct Level | 0.22 fmol/mg HSA | nih.gov |

| Median Adduct Level | 0.16 fmol/mg HSA | nih.gov |

Radiometric Techniques for DNA Adduct Quantification (e.g., ³²P-Postlabeling Assay)

Radiometric techniques, most notably the ³²P-postlabeling assay, are ultrasensitive methods for the detection and quantification of DNA adducts. nih.gov This assay is capable of detecting adducts at frequencies as low as one in 10¹⁰ nucleotides, making it suitable for analyzing DNA from environmental or low-dose experimental exposures. nih.gov

The ³²P-postlabeling procedure consists of four main steps: nih.gov

Enzymatic digestion of the DNA sample into normal and adducted nucleoside 3'-monophosphates.

Enrichment of the adducted nucleotides.

Labeling of the adducts by transferring a ³²P-orthophosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts using chromatographic or electrophoretic methods, followed by quantification through the measurement of radioactive decay. nih.gov

The sensitivity of the assay can be enhanced by using nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts, thereby preferentially enriching the adducted nucleotides for the labeling reaction. epa.gov The method has been successfully used to analyze BP-DNA adducts formed both in vitro and in vivo. nih.gov For example, analysis of DNA from mouse skin treated with benzo[a]pyrene revealed a pattern of adducts where the predominant one (accounting for 86% of total adducts) was identified as the adduct formed between (+/-)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-BP (BPDE) and deoxyguanosine (BPDE-N²dG). nih.gov

| Activation System | Adduct | Relative Abundance (%) | Reference |

| Microsomes (in vitro) | BPDE-N²dG | 55 | nih.gov |

| Other Adducts | 45 | nih.gov | |

| Nuclei (in vitro) | BPDE-N²dG | - | nih.gov |

| Adduct common with HRP | 14 | nih.gov | |

| Horseradish Peroxidase (HRP) (in vitro) | Major Adduct | 30 | nih.gov |

| Adduct common with microsomes/nuclei | - | nih.gov | |

| Mouse Skin (in vivo) | BPDE-N²dG | 86 | nih.gov |

| Adduct common with HRP/microsomes/nuclei | 2 | nih.gov |

Toxicological and Biomedical Significance of 7,8,9,10 Tetrahydrobenzo a Pyren 7 Ol

Utility as a Biomarker for Polycyclic Aromatic Hydrocarbon Exposure and Metabolic Activation

The measurement of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol and its downstream metabolites serves as a valuable tool for assessing human exposure to carcinogenic PAHs and understanding individual differences in metabolic activation. nih.gov While not typically measured directly in biomonitoring studies, its formation is a necessary step towards producing more stable and measurable biomarkers.

The metabolic pathway of BaP begins with cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, which oxidize BaP to form BaP-7,8-epoxide. mdpi.comnih.gov This epoxide is then hydrated by epoxide hydrolase to yield trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.gov It is the subsequent epoxidation of this diol that forms the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), the ultimate carcinogen. nih.govnih.gov BPDE can then be hydrolyzed to the more stable and excretable 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BaP-tetrol). nih.gov The direct precursor to this tetrol is BPDE, which is formed from the metabolic pathway involving 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol.

Urinary BaP-tetrol is considered a reliable biomarker for assessing exposure to carcinogenic PAHs because it directly reflects the metabolic activation pathway leading to the ultimate carcinogen. nih.govnih.gov Studies have demonstrated a significant correlation between exposure to PAHs, such as through tobacco smoke or occupational settings, and the levels of BaP-tetrol in urine. nih.govnih.gov For instance, smokers have been found to have significantly higher levels of urinary BaP-tetrol compared to non-smokers, and these levels decrease upon smoking cessation. nih.gov

The table below summarizes findings from a study on urinary BaP-tetrol concentrations in smokers and non-smokers, illustrating its utility as a biomarker of exposure and metabolic activation.

| Group | Number of Subjects | Mean Urinary BaP-tetrol Concentration (pmol/mg creatinine) |

| Smokers | 25 | 0.48 ± 0.31 |

| Non-smokers | 25 | 0.13 ± 0.10 |

Data adapted from studies on BaP-tetraol enantiomers in human urine. nih.gov

Implications for Human Health Risk Assessment in Environmental and Occupational Contexts

The presence and quantity of metabolites derived from 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol are crucial for assessing the health risks associated with environmental and occupational exposure to PAHs. elsevierpure.commdpi.com Since BaP is often used as a marker for the carcinogenicity of PAH mixtures, understanding its metabolic activation is central to risk assessment. ca.gov

Exposure to PAHs is a concern in various occupational settings, including coke production, coal gasification, and industries involving coal tar pitch. elsevierpure.comcdc.gov Human biomonitoring in these settings allows for an assessment of the internal dose of carcinogenic PAHs, providing a more accurate picture of health risks than external exposure measurements alone. researchgate.net The detection of urinary metabolites stemming from the diol epoxide pathway, which involves 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol, provides direct evidence of metabolic activation to the ultimate carcinogenic species. nih.gov

For example, a study of workers in a prebaked electrode production plant showed that all non-smoking workers had detectable levels of urinary 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (a downstream product of the pathway involving our subject compound), with concentrations accumulating during the work week. nih.gov This indicates ongoing metabolic activation of BaP and highlights the utility of this biomarker in occupational health surveillance.

The following table presents data on urinary 7,8,9,10-OHBaP levels in occupationally exposed workers.

| Sampling Time | Urinary 7,8,9,10-OHBaP Concentration Range (nmol/mol creatinine) |

| Pre-shift (start of week) | 0.05 - 0.20 |

| Post-shift (end of week) | 0.15 - 0.91 |

Data adapted from a study on workers in a prebaked electrodes production plant. nih.gov

The ability to quantify these metabolites helps in establishing dose-response relationships and setting exposure limits to protect worker health. epa.gov Furthermore, understanding the factors that influence the metabolic activation of BaP, such as genetic polymorphisms in metabolizing enzymes, can help identify susceptible subpopulations at higher risk from PAH exposure. nih.gov

Potential for Understanding and Developing Chemoprevention and Therapeutic Strategies Against PAH-Induced Toxicity

A detailed understanding of the metabolic pathway involving 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is fundamental for the development of strategies to prevent or mitigate the harmful effects of PAH exposure. Chemoprevention strategies aim to interfere with the metabolic activation of procarcinogens like BaP or to enhance their detoxification.

Research into the toxicokinetics of BaP metabolites, including the urinary elimination half-life of compounds like 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, provides valuable information for designing intervention strategies. nih.gov A mean apparent urinary half-life of 31.5 hours for this tetrol has been reported, which informs the timeframe over which protective measures might be most effective following acute exposure. nih.gov

Furthermore, understanding the mechanisms by which the ultimate carcinogen, BPDE, induces cellular damage, such as apoptosis and mitochondrial dysfunction, can pave the way for therapeutic interventions. nih.gov For example, agents that protect mitochondrial integrity or inhibit apoptotic pathways could potentially counteract the toxicity of PAH exposure.

The study of BaP metabolism in various human tissue organoids is a promising avenue for investigating the mechanisms of PAH-induced carcinogenesis and for screening potential chemopreventive compounds in a system that more closely mimics human physiology. mdpi.comcam.ac.uk

Q & A

Q. How can computational models predict TBaP’s environmental persistence and bioaccumulation?

- Answer: Quantitative structure-activity relationship (QSAR) models use logP (octanol-water partition coefficient) and molecular volume to estimate bioaccumulation potential. Molecular dynamics simulations further predict interactions with lipid bilayers and cellular uptake mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.